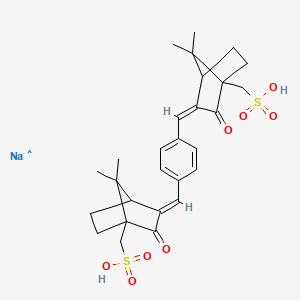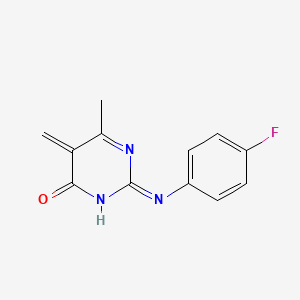![molecular formula C12H25ClN4 B12349043 N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine CAS No. 1856062-14-0](/img/structure/B12349043.png)
N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine is a complex organic compound that features a pyrazole ring, a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N,N-diethylethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: The major products are substituted derivatives where one functional group is replaced by another.
Scientific Research Applications
N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites on enzymes or receptors, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylethylenediamine: Lacks the pyrazole ring, making it less effective in certain applications.
1-ethyl-1H-pyrazole-5-carbaldehyde: Contains the pyrazole ring but lacks the diethylamino groups.
Uniqueness
N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine is unique due to the combination of the pyrazole ring and the diethylamino groups, which confer specific chemical properties and biological activities not found in the individual components.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
1856062-14-0 |
|---|---|
Molecular Formula |
C12H25ClN4 |
Molecular Weight |
260.81 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-ethylpyrazol-3-yl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H24N4.ClH/c1-4-15(5-2)10-9-13-11-12-7-8-14-16(12)6-3;/h7-8,13H,4-6,9-11H2,1-3H3;1H |
InChI Key |
KYTYOPBAFJVTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
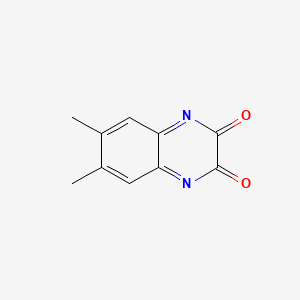
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
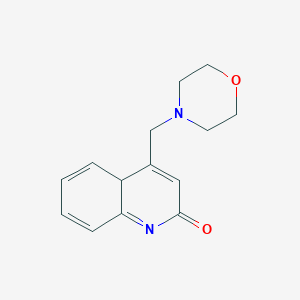
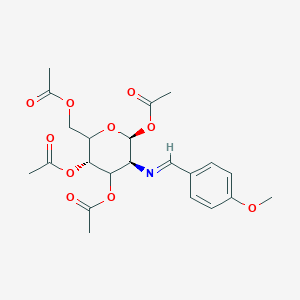
![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
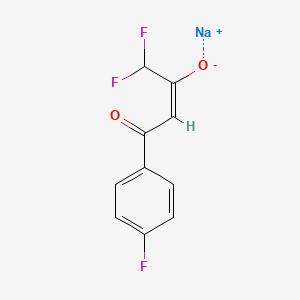

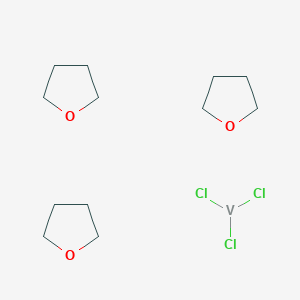
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
